4-Fluoro-3-methylbenzyl bromide: A Technical Guide for Chemical Synthesis and Application
4-Fluoro-3-methylbenzyl bromide: A Technical Guide for Chemical Synthesis and Application
CAS Number: 261951-70-6
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-3-methylbenzyl bromide (CAS 261951-70-6), a key intermediate in organic synthesis, particularly within the fields of medicinal chemistry and drug development. This document details the compound's physicochemical properties, a representative synthesis protocol via benzylic bromination, its characteristic reactivity, and its applications as a versatile building block. Safety and handling protocols are also summarized. The information is intended for researchers, scientists, and professionals engaged in chemical synthesis and drug discovery.
Physicochemical and Spectroscopic Data
4-Fluoro-3-methylbenzyl bromide is a halogenated aromatic compound.[1] While specific experimental data for properties such as melting point, boiling point, and solubility are not widely published, its key identifiers and characteristics are summarized below. The compound presents as a solid under standard conditions.
Table 1: Physicochemical Properties of 4-Fluoro-3-methylbenzyl bromide
| Property | Value | Source |
| CAS Number | 261951-70-6 | |
| Molecular Formula | C₈H₈BrF | |
| Molecular Weight | 203.05 g/mol | |
| Appearance | Solid | |
| InChI Key | ZZGGOSDHWXCOCA-UHFFFAOYSA-N | |
| SMILES String | Cc1cc(CBr)ccc1F |
Table 2: Spectroscopic Data Availability
| Technique | Availability |
| ¹H NMR | Data available |
| ¹³C NMR | Data available |
| Mass Spectrometry (MS) | Data available |
| Infrared (IR) Spectroscopy | Data available |
Note: Specific spectral data can be obtained from specialized chemical data providers. This document confirms the existence of reference spectra.
Synthesis and Purification
The primary route for the synthesis of 4-Fluoro-3-methylbenzyl bromide is the radical bromination of the benzylic methyl group of 4-fluoro-3-methyltoluene. The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) in the presence of a radical initiator, is the most common and effective method for this transformation.[2][3][4]
Caption: Synthesis and purification workflow for 4-Fluoro-3-methylbenzyl bromide.
Representative Experimental Protocol: Synthesis
This protocol describes the benzylic bromination of 4-fluoro-3-methyltoluene using NBS and Azobisisobutyronitrile (AIBN) as a radical initiator.
Materials:
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4-Fluoro-3-methyltoluene (1.0 eq.)
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N-Bromosuccinimide (NBS) (1.05 - 1.1 eq.)
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 - 0.05 eq.)
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Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN)
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Deionized Water
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Apparatus:
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Round-bottom flask equipped with a reflux condenser and magnetic stirrer
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Heating mantle or oil bath
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Inert atmosphere setup (Nitrogen or Argon)
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Buchner funnel and filter paper
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Separatory funnel
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Rotary evaporator
Procedure:
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To a dry round-bottom flask under an inert atmosphere, add 4-fluoro-3-methyltoluene (1.0 eq.), N-Bromosuccinimide (1.05 eq.), and the chosen solvent (e.g., CCl₄).
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Add the radical initiator, AIBN (0.02 eq.), to the suspension.
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Heat the reaction mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath for approximately 30 minutes. This will precipitate the succinimide byproduct.
-
Filter the mixture through a Buchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Work-up and Purification:
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Dissolve the crude residue in a suitable organic solvent like Dichloromethane or Ethyl Acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally, brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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The final product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford pure 4-Fluoro-3-methylbenzyl bromide.
Reactivity and Chemical Properties
As a benzyl bromide derivative, the compound is a potent electrophile and a valuable alkylating agent. The carbon of the bromomethyl group (-CH₂Br) is highly susceptible to nucleophilic attack, making it an excellent substrate for Sₙ2 reactions.
Caption: General Sₙ2 reactivity pathway of 4-Fluoro-3-methylbenzyl bromide.
The presence of the fluorine atom and methyl group on the aromatic ring can modulate the reactivity of the benzylic position through inductive and hyperconjugative effects. The compound is incompatible with strong bases, strong oxidizing agents, alcohols, amines, and some metals. It is stable under normal storage conditions.
Applications in Research and Drug Development
4-Fluoro-3-methylbenzyl bromide serves as a crucial building block for introducing the 4-fluoro-3-methylbenzyl moiety into target molecules. This is particularly valuable in medicinal chemistry, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[5] Its primary application is in the alkylation of various nucleophiles such as phenols, thiols, amines, and carbanions.
Caption: Role as an intermediate in medicinal chemistry.
Representative Experimental Protocol: O-Alkylation
This protocol describes a general procedure for the Williamson ether synthesis using 4-Fluoro-3-methylbenzyl bromide and a generic phenol.
Materials:
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A substituted phenol (1.0 eq.)
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4-Fluoro-3-methylbenzyl bromide (1.1 eq.)
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Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq.)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
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Ethyl Acetate
-
Deionized Water
-
Brine
Procedure:
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To a round-bottom flask, add the phenol (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF.
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Stir the mixture at room temperature for 15-20 minutes to form the phenoxide.
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Add 4-Fluoro-3-methylbenzyl bromide (1.1 eq.) to the reaction mixture.
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Heat the reaction to 60-80°C and stir until the starting material is consumed (monitor by TLC).
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After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired ether.
Safety and Handling
4-Fluoro-3-methylbenzyl bromide is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as acutely toxic if swallowed and harmful to aquatic life with long-lasting effects.
Table 3: GHS Hazard and Precautionary Information
| Category | Code(s) | Description |
| Pictogram | GHS07 | Exclamation Mark |
| Signal Word | Warning | |
| Hazard Statements | H302H412 | Harmful if swallowed.Harmful to aquatic life with long lasting effects. |
| Precautionary Statements | P264P270P273P301+P312P501 | Wash skin thoroughly after handling.Do not eat, drink or smoke when using this product.Avoid release to the environment.IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.Dispose of contents/container to an approved waste disposal plant. |
| Storage Class | 11 | Combustible Solids |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., Nitrile), lab coat. Handle in a chemical fume hood. |
Conclusion
4-Fluoro-3-methylbenzyl bromide is a valuable and reactive intermediate for organic synthesis. Its utility lies in its ability to act as an efficient electrophile for introducing the 4-fluoro-3-methylbenzyl group into a wide range of molecules. This function is particularly relevant in the field of drug discovery, where the strategic placement of fluorinated moieties can significantly improve the pharmacological profile of lead compounds. While specific physical properties are not extensively documented, its synthesis via benzylic bromination and its reactivity in nucleophilic substitution reactions are well-established chemical principles. Strict adherence to safety protocols is mandatory when handling this compound.
